molecular formula C16H16N4O8S B034974 Cefuroxim CAS No. 55268-75-2

Cefuroxim

Katalognummer: B034974
CAS-Nummer: 55268-75-2
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: JFPVXVDWJQMJEE-QMTHXVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Broad-spectrum cephalosporin antibiotic resistant to beta-lactamase. It has been proposed for infections with gram-negative and gram-positive organisms, gonorrhea, and haemophilus.
Cefuroxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, second-generation cephalosporin with antibacterial activity. Cefuroxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Broad-spectrum cephalosporin antibiotic resistant to beta-lactamase. It has been proposed for infections with gram-negative and gram-positive organisms, GONORRHEA, and HAEMOPHILUS.

Wissenschaftliche Forschungsanwendungen

1. Antibiotika-Retention in landwirtschaftlichen und forstlichen Böden Cefuroxim wird auf seine Adsorption und Desorption in landwirtschaftlichen und forstlichen Böden untersucht. Diese Forschung ist entscheidend, da Antibiotika in Abwasser, Klärschlamm, Gülle und Jauche eine Gefahr für die Umwelt darstellen, wenn sie auf Böden ausgebracht werden . Die Studie ergab, dass this compound eher irreversibel an diese Böden adsorbiert wird .

Verbesserte orale Bioverfügbarkeit

this compound-Axetil, ein schlecht wasserlösliches Medikament, wurde zu einer Nanosuspension entwickelt, um seine orale Bioverfügbarkeit zu verbessern . In der Studie wurde ein Verfahren der Antisolventfällung, gefolgt von Ultraschallbehandlung, verwendet und eine signifikante Verbesserung der oralen Bioverfügbarkeit von this compound-Axetil festgestellt .

3. Verwendung in Sol-Gel für Parodontitis this compound-Axetil wird bei der Formulierung eines thermoumkehrbaren Sol-Gels zur Behandlung von Parodontitis verwendet . Nach der Injektion füllt das Gel die parodontale Tasche vollständig aus und verbleibt in der Tasche .

Prävention von Infektionen an der Operationstelle

this compound wird mit anderen Antibiotika wie Cefazolin, Ceftriaxon und Cefamandol hinsichtlich ihrer Wirksamkeit bei der Prävention von Infektionen an der Operationstelle verglichen .

Breitspektrum-Antibiotikum

this compound-Axetil ist ein Breitspektrum-Antibiotikum der zweiten Generation, das zur Behandlung verschiedener Infektionskrankheiten eingesetzt wird . Es ist wirksam gegen eine große Bandbreite an grampositiven und gramnegativen Bakterien .

Wirkmechanismus

Target of Action

Cefuroxime, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Cefuroxime inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction prevents the formation of cross-links in the peptidoglycan structure, which are essential for maintaining the strength and rigidity of the bacterial cell wall .

Biochemical Pathways

The inhibition of peptidoglycan synthesis disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . This effect is bactericidal, meaning it kills the bacteria rather than merely inhibiting their growth .

Pharmacokinetics

Cefuroxime exhibits a bioavailability of 37% on an empty stomach, which can increase up to 52% if taken after food . The elimination half-life is approximately 80 minutes, and it is excreted in the urine, with 66-100% of the drug unchanged .

Result of Action

The molecular and cellular effects of Cefuroxime’s action result in the death of the bacteria, thereby helping to clear the infection . It is effective against a wide range of gram-negative and gram-positive organisms, making it a broad-spectrum antibiotic .

Action Environment

Environmental factors can influence the action of Cefuroxime. For instance, the presence of Cefuroxime in agricultural and forest soils has been studied, with results showing that the antibiotic is adsorbed in a rather irreversible way onto these soils . This suggests that environmental conditions, such as soil type, can affect the stability and efficacy of Cefuroxime.

Safety and Hazards

Allergic reactions might be expected, including rash, nasal congestion, cough, dry throat, eye irritation, or anaphylactic shock. Overdosage of cephalosporins can cause cerebral irritation leading to convulsions .

Biochemische Analyse

Biochemical Properties

Cefuroxime, like other beta-lactam antibiotics, works by inhibiting the synthesis of the bacterial cell wall . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with PBPs is crucial for its antibacterial activity.

Cellular Effects

Cefuroxime exerts its effects on various types of cells, primarily bacterial cells. By inhibiting cell wall synthesis, it causes cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that cefuroxime interferes with an autolysin inhibitor .

Molecular Mechanism

The molecular mechanism of action of cefuroxime involves binding to PBPs inside the bacterial cell wall and inhibiting the synthesis of the cell wall . This leads to cell lysis, mediated by autolytic enzymes. The inhibition of these enzymes is a key aspect of cefuroxime’s antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefuroxime have been observed over time. For instance, dosing simulations have shown that standard doses may result in underdosing for many critically ill patients . Continuous infusion of higher than normal doses after a loading dose is more likely to achieve pharmacokinetic/pharmacodynamic targets .

Dosage Effects in Animal Models

In animal models, the effects of cefuroxime can vary with different dosages

Metabolic Pathways

Cefuroxime is not metabolized to a significant degree . It is excreted in the urine largely unchanged

Transport and Distribution

Cefuroxime is well-absorbed and distributed throughout the body

Subcellular Localization

As an antibiotic, it primarily acts on bacterial cells, and its target is the bacterial cell wall

Eigenschaften

{ "Design of the Synthesis Pathway": "Cefuroxime can be synthesized via a multistep process starting with 7-aminocephalosporanic acid (7-ACA) as the key intermediate. The synthesis involves the acylation of 7-ACA with acetyl chloride, followed by reaction with 2-(2-furyl)glyoxalyl chloride to form the furanyl-acyl intermediate. This intermediate is then treated with sodium hydroxide to form the sodium salt of the furanyl-acyl intermediate, which is then reacted with 2-aminothiazoline-4-carboxylic acid to form the final product, cefuroxime.", "Starting Materials": [ "Penicillin G", "Penicillin acylase", "7-aminocephalosporanic acid (7-ACA)", "Acetyl chloride", "2-(2-furyl)glyoxalyl chloride", "Sodium hydroxide", "2-aminothiazoline-4-carboxylic acid" ], "Reaction": [ "Penicillin G is hydrolyzed by penicillin acylase to produce 6-aminopenicillanic acid (6-APA)", "6-APA is oxidized to 7-aminocephalosporanic acid (7-ACA)", "7-ACA is acylated with acetyl chloride to form the acetyl-7-ACA intermediate", "The acetyl-7-ACA intermediate is reacted with 2-(2-furyl)glyoxalyl chloride to form the furanyl-acyl intermediate", "The furanyl-acyl intermediate is treated with sodium hydroxide to form the sodium salt of the furanyl-acyl intermediate", "The sodium salt of the furanyl-acyl intermediate is reacted with 2-aminothiazoline-4-carboxylic acid to form cefuroxime" ] }

Cefuroxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefuroxime interferes with an autolysin inhibitor.

CAS-Nummer

55268-75-2

Molekularformel

C16H16N4O8S

Molekulargewicht

424.4 g/mol

IUPAC-Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/t10-,14-/m1/s1

InChI-Schlüssel

JFPVXVDWJQMJEE-QMTHXVAHSA-N

Isomerische SMILES

CON=C(C1=CC=CO1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Kanonische SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

melting_point

218-225 °C

55268-75-2

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard

Löslichkeit

Freely soluble as sodium salt (145 mg/L)

Synonyme

cefaloxime; cefuroxim; ethyl)-7-((2-furanyl(methyoxyimino)acetyl)amino)-8-oxo-,(6r-(6-alpha,7-beta(z; (6r-(6alpha,7beta(z)))-3-(((aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)a cetyl)-amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefuroxime
Reactant of Route 2
Reactant of Route 2
Cefuroxime
Reactant of Route 3
Reactant of Route 3
Cefuroxime
Reactant of Route 4
Reactant of Route 4
Cefuroxime
Reactant of Route 5
Reactant of Route 5
Cefuroxime
Reactant of Route 6
Cefuroxime
Customer
Q & A

Q1: What is the primary mechanism of action of cefuroxime?

A1: Cefuroxime exerts its antibacterial effect by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls. [] Similar to other β-lactam antibiotics like penicillin, it inhibits the formation of cross-links in peptidoglycan, ultimately leading to bacterial cell death. []

Q2: What is the molecular formula and weight of cefuroxime?

A2: While several research articles describe cefuroxime, they often focus on its application and do not explicitly state its molecular formula and weight. For precise information, refer to reputable chemical databases or the drug monograph.

Q3: Are there studies characterizing cefuroxime using spectroscopic techniques?

A4: Yes, studies have utilized spectroscopic methods to characterize different forms of cefuroxime axetil, a prodrug of cefuroxime. [] These studies employed techniques such as DSC, XRPD, SEM, FT-IR, and Raman spectroscopy to identify and characterize amorphous and crystalline forms. []

Q4: How does the formulation of cefuroxime axetil influence its stability?

A5: Research indicates that the stability of cefuroxime axetil can be influenced by the excipients used in its formulation. [, ] For instance, cefuroxime axetil displayed degradation at different rates depending on the excipient and storage conditions (dry air vs. increased humidity). [] Mannitol, in particular, appeared to promote an autocatalytic degradation pathway under humid conditions. []

Q5: How does the route of administration impact cefuroxime's pharmacokinetics?

A7: Cefuroxime axetil, the oral prodrug of cefuroxime, exhibits different pharmacokinetic profiles depending on factors such as feeding status and the age of the patient. [] Studies showed that administering cefuroxime axetil with milk or infant formula significantly increased its bioavailability in children compared to fasting conditions. []

Q6: Does cefuroxime effectively penetrate different tissues in the body?

A8: The penetration of cefuroxime into various tissues varies. Research using a pig model showed incomplete penetration into the intervertebral disc, while penetration into subcutaneous adipose tissue and vertebral cancellous bone was more substantial. [] Cefuroxime also demonstrated penetration into middle ear effusions, with therapeutic concentrations achievable in some children with otitis media. [] Studies in pregnant women with premature rupture of membranes revealed that cefuroxime crosses the placenta and achieves therapeutic concentrations in maternal plasma, amniotic fluid, neonatal plasma, placenta, and fetal membranes. []

Q7: Can cystatin C serve as a better predictor of cefuroxime clearance than creatinine clearance?

A9: Research suggests that cystatin C may be a more accurate covariate for cefuroxime clearance compared to the traditionally used creatinine clearance (CLcr). [] This finding has implications for designing optimal dosing strategies for cefuroxime, particularly in patients with impaired renal function.

Q8: How effective is cefuroxime in treating bacterial infections compared to other antibiotics?

A10: Cefuroxime has shown comparable efficacy to other antibiotics in treating various bacterial infections. For instance, in treating acute bronchitis, 5-day cefuroxime axetil therapy demonstrated similar effectiveness to 10-day treatments with either cefuroxime axetil or amoxicillin-clavulanate. [] Clinical trials also indicate that cefuroxime axetil is as effective as other cephalosporins, quinolones, macrolides, and amoxicillin/clavulanic acid in managing upper and lower respiratory tract infections. []

Q9: Are there known mechanisms of resistance to cefuroxime in bacteria?

A11: Yes, one mechanism of resistance to cefuroxime in bacteria, particularly Escherichia coli, is the presence of efflux pumps. [] These pumps can expel cefuroxime from the bacterial cell, reducing its effective concentration and contributing to resistance. [] Studies have shown that the addition of an efflux pump inhibitor can restore cefuroxime susceptibility in certain E. coli strains. []

Q10: Have there been efforts to enhance cefuroxime delivery to specific tissues, like the brain?

A12: Research has explored the use of nanoemulsions as a delivery system to improve cefuroxime's penetration into the brain. [] A study demonstrated that a cefuroxime-loaded nanoemulsion enhanced drug concentration in the brain of rats compared to free cefuroxime. [] This approach shows promise for treating central nervous system infections, where drug delivery across the blood-brain barrier is a significant challenge.

Q11: What analytical techniques are commonly employed to quantify cefuroxime concentrations?

A11: Various analytical methods are used to measure cefuroxime concentrations. These include:

  • Microbiological assay: This method utilizes the inhibitory effect of cefuroxime on the growth of susceptible bacteria. [, , ]
  • High-performance liquid chromatography (HPLC): This technique provides a sensitive and specific method for quantifying cefuroxime in various matrices, including serum, aqueous humor, and middle ear effusions. [, , , ]
  • Flow injection chemiluminescence: This method relies on the enhancement of chemiluminescence intensity by cefuroxime in a luminol-potassium permanganate system, allowing for sensitive detection. []
  • Spectrophotometry: This technique can be used for simultaneous estimation of cefuroxime sodium and other drugs like sulbactam sodium in injections, exploiting their unique absorbance properties at specific wavelengths. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.